5-Hydroxy-7-(3-nitrophenyl)-1,3-benzoxathiol-2-one
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Overview
Description
5-Hydroxy-7-(3-nitrophenyl)-1,3-benzoxathiol-2-one is a synthetic organic compound that belongs to the class of benzoxathiol derivatives
Preparation Methods
The synthesis of 5-Hydroxy-7-(3-nitrophenyl)-1,3-benzoxathiol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrophenol and 2-mercaptobenzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol) and a catalyst (e.g., sulfuric acid).
Synthetic Route: The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then cyclized to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
5-Hydroxy-7-(3-nitrophenyl)-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amino-substituted benzoxathiol derivatives.
Scientific Research Applications
5-Hydroxy-7-(3-nitrophenyl)-1,3-benzoxathiol-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is employed in biochemical assays to investigate enzyme inhibition and other biological activities.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-(3-nitrophenyl)-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular pathways by modulating the activity of signaling molecules and transcription factors.
Comparison with Similar Compounds
5-Hydroxy-7-(3-nitrophenyl)-1,3-benzoxathiol-2-one can be compared with other similar compounds, such as:
5-Hydroxy-7-methylbenzoxathiol-2-one: This compound has a methyl group instead of a nitrophenyl group, which may result in different biological activities and properties.
7-Hydroxy-5-nitrobenzoxathiol-2-one: The position of the nitro group is different, which can affect the compound’s reactivity and interactions with biological targets.
5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one: The nitrophenyl group is positioned differently, leading to variations in chemical and biological properties.
Properties
Molecular Formula |
C13H7NO5S |
---|---|
Molecular Weight |
289.26 g/mol |
IUPAC Name |
5-hydroxy-7-(3-nitrophenyl)-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C13H7NO5S/c15-9-5-10(12-11(6-9)20-13(16)19-12)7-2-1-3-8(4-7)14(17)18/h1-6,15H |
InChI Key |
TYFJIFKXPUEWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=C2)O)SC(=O)O3 |
Origin of Product |
United States |
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